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Abstract
Citarinostat (formerly ACY-241) is a potent and orally bioavailable small molecule that exhibits

high selectivity for histone deacetylase 6 (HDAC6) over other HDAC isoforms. This technical

guide provides an in-depth overview of the mechanism of action, preclinical and clinical data,

and key experimental methodologies related to Citarinostat's selective HDAC6 inhibition. The

preferential targeting of HDAC6, a cytoplasmic enzyme with a crucial role in protein quality

control, cell motility, and immune modulation, offers a promising therapeutic window with a

potentially improved safety profile compared to pan-HDAC inhibitors. This document is

intended to serve as a comprehensive resource for researchers and drug development

professionals in the field of oncology and beyond.

Introduction to Citarinostat and HDAC6
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating

gene expression through the removal of acetyl groups from histones and other non-histone

protein substrates. While many HDACs are located in the nucleus and primarily modulate

chromatin structure, HDAC6 is unique in its predominantly cytoplasmic localization and its

diverse array of non-histone substrates. Key substrates of HDAC6 include α-tubulin and the

chaperone protein Hsp90. By deacetylating these proteins, HDAC6 influences microtubule

dynamics, protein folding and degradation, cell migration, and immune responses.
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Citarinostat has emerged as a second-generation HDAC6 inhibitor, demonstrating significant

selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs (HDAC1, 2,

and 3). This selectivity is hypothesized to contribute to its favorable safety profile, mitigating the

toxicities often associated with pan-HDAC inhibitors.

Mechanism of Action: Selective HDAC6 Inhibition
Citarinostat exerts its therapeutic effects by binding to the active site of HDAC6, thereby

inhibiting its deacetylase activity. This leads to the hyperacetylation of HDAC6 substrates, most

notably α-tubulin. The increased acetylation of α-tubulin disrupts normal microtubule function,

leading to defects in cell division, migration, and protein trafficking.

The selective inhibition of HDAC6 by Citarinostat has several downstream consequences

relevant to cancer therapy:

Disruption of Mitosis: Hyperacetylation of α-tubulin can lead to abnormal mitotic spindle

formation and aberrant mitosis, ultimately inducing aneuploidy and cell death in rapidly

dividing cancer cells.

Impaired Protein Degradation: HDAC6 is a key component of the aggresome pathway, which

is responsible for clearing misfolded proteins. Inhibition of HDAC6 can lead to the

accumulation of toxic protein aggregates, inducing cellular stress and apoptosis.

Synergy with other anti-cancer agents: Citarinostat has shown synergistic effects when

combined with other therapies, such as the microtubule-stabilizing agent paclitaxel. The

combination leads to enhanced inhibition of cancer cell proliferation and increased cell

death.[1][2]

Quantitative Data
Table 1: In Vitro Inhibitory Activity of Citarinostat
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HDAC Isoform IC50 (nM) Selectivity vs. HDAC6

HDAC6 2.6 -

HDAC1 35 13.5-fold

HDAC2 45 17.3-fold

HDAC3 46 17.7-fold

HDAC8 137 52.7-fold

Data compiled from publicly available sources.

Table 2: Citarinostat Clinical Trial Overview
Clinical Trial ID Phase Condition(s) Intervention Status

NCT02551185 Phase 1b
Advanced Solid

Tumors

Citarinostat in

combination with

Paclitaxel

Completed[3]

NCT02400242 Phase 1b

Relapsed or

Refractory

Multiple

Myeloma

Citarinostat

alone and in

combination with

Pomalidomide

and

Dexamethasone

Active, not

recruiting

NCT02635061 Phase 1b
Non-Small Cell

Lung Cancer

Citarinostat in

combination with

Nivolumab

Terminated

NCT02886065 Phase 1

Smoldering

Multiple

Myeloma

Citarinostat in

combination with

a cancer vaccine

(PVX-410) +/-

Lenalidomide

Investigational

Experimental Protocols
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HDAC Inhibitor IC50 Determination Assay
(Representative Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of an HDAC inhibitor like Citarinostat using a commercially available

fluorogenic assay.

Materials:

Recombinant human HDAC enzyme (e.g., HDAC6, HDAC1, etc.)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

HDAC assay buffer

Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)

Citarinostat (or other test inhibitor)

96-well black microplates

Fluorometric microplate reader

Procedure:

Prepare a serial dilution of Citarinostat in HDAC assay buffer.

In a 96-well black microplate, add the HDAC enzyme to each well (except for no-enzyme

controls).

Add the diluted Citarinostat or vehicle control to the appropriate wells.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

Incubate the plate at 37°C for 30-60 minutes, protected from light.
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Stop the reaction by adding the developer solution to each well. The developer cleaves the

deacetylated substrate, releasing a fluorescent signal.

Incubate at 37°C for 15 minutes.

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm,

emission 460 nm).

Calculate the percent inhibition for each Citarinostat concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the Citarinostat concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Acetylated α-Tubulin
This protocol describes the detection of acetylated α-tubulin in cell lysates following treatment

with Citarinostat, a key pharmacodynamic marker of HDAC6 inhibition.

Materials:

Cell culture reagents

Citarinostat

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Rabbit anti-acetylated-α-Tubulin (Lys40)
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Mouse anti-α-Tubulin (loading control)

HRP-conjugated secondary antibodies:

Goat anti-rabbit IgG-HRP

Goat anti-mouse IgG-HRP

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat cells with various concentrations of Citarinostat or vehicle control for the desired time

(e.g., 24 hours).

Wash cells with ice-cold PBS and lyse them in lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature protein samples by boiling in Laemmli sample buffer.

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000

dilution in blocking buffer) overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution

in blocking buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Strip the membrane and re-probe with the α-tubulin antibody as a loading control, following

the same incubation and washing steps.

MTT Cell Viability Assay
This protocol details the use of the MTT assay to assess the effect of Citarinostat on the

viability of cancer cell lines.

Materials:

Cancer cell lines and culture medium

Citarinostat

96-well clear flat-bottom microplates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and

allow them to attach overnight.

Treat the cells with a serial dilution of Citarinostat or vehicle control and incubate for the

desired duration (e.g., 72 hours).

After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan

crystals.

Carefully remove the medium from the wells.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Visualizations
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HDAC6 Signaling and Citarinostat Inhibition
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Western Blot Workflow for Acetylated α-Tubulin

1. Cell Culture and
Citarinostat Treatment

2. Cell Lysis

3. Protein Quantification

4. SDS-PAGE

5. Protein Transfer
(to PVDF membrane)

6. Blocking

7. Primary Antibody Incubation
(anti-acetylated α-tubulin)

8. Secondary Antibody Incubation
(HRP-conjugated)

9. Chemiluminescent Detection

10. Data Analysis
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Logic of Citarinostat Combination Therapy in Clinical Trials

Citarinostat
(HDAC6 Inhibition)

Synergistic Anti-Tumor Effect

Paclitaxel
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Increased Apoptosis Inhibited Cell Proliferation

Improved Clinical Outcome
(e.g., in Advanced Solid Tumors)
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To cite this document: BenchChem. [Citarinostat's Selective HDAC6 Inhibition: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606704#citarinostat-selective-hdac6-inhibition-
explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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